Tetrathiomolybdate

Catalog No.
S619062
CAS No.
16330-92-0
M.F
H2MoS4-2
M. Wt
226.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathiomolybdate

CAS Number

16330-92-0

Product Name

Tetrathiomolybdate

IUPAC Name

bis(sulfanylidene)molybdenum;sulfanide

Molecular Formula

H2MoS4-2

Molecular Weight

226.2 g/mol

InChI

InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2

InChI Key

VVRHUOPINLMZBL-UHFFFAOYSA-L

SMILES

[SH-].[SH-].S=[Mo]=S

Synonyms

ammonium tetrathiomolybdate, ATN-224, tetrathiomolybdate, tetrathiomolybdate bis-choline salt, tetrathiomolybdate, dipotassium salt, tetrathiomolybdate, disodium salt, thiomolybdate, TTM cpd

Canonical SMILES

[SH-].[SH-].S=[Mo]=S

The exact mass of the compound Tetrathiomolybdate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. It belongs to the ontological category of molybdenum coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrathiomolybdate is a chemical compound with the formula H2MoS42\text{H}_2\text{MoS}_4^{2-}. It is a thiomolybdate anion that plays a significant role in bioinorganic chemistry, particularly due to its ability to interact with metal ions. The compound is characterized by its tetrahedral structure, which includes a central molybdenum atom surrounded by four sulfur atoms. Tetrathiomolybdate is notable for its bright red color and is primarily used in various therapeutic applications, particularly in treating copper-related disorders such as Wilson's disease .

  • Thermal Decomposition: When heated, tetrathiomolybdate decomposes to form molybdenum trisulfide and other byproducts:

    (NH4)2MoS4MoS3+2NH3+H2S(\text{NH}_4)_2\text{MoS}_4\rightarrow \text{MoS}_3+2\text{NH}_3+\text{H}_2\text{S}
  • Formation of Metal Complexes: It can act as a ligand, forming complexes with various metal ions. For instance, it reacts with nickel(II) to form the complex [Ni(MoS4)2]2[\text{Ni}(\text{MoS}_4)_2]^{2-} .
  • Reactivity with Copper: Tetrathiomolybdate is particularly effective at binding copper ions, thereby reducing their bioavailability. This property is leveraged in therapeutic contexts to manage copper toxicity .

Tetrathiomolybdate exhibits significant biological activity, primarily as an anticopper agent. Its mechanisms include:

  • Copper Chelation: The compound binds to copper in the gastrointestinal tract, preventing its absorption and facilitating its excretion from the body. This action is particularly beneficial in conditions like Wilson's disease, where excess copper accumulation leads to toxicity .
  • Inhibition of Angiogenesis: Research indicates that tetrathiomolybdate may inhibit angiogenesis— the formation of new blood vessels—by disrupting copper-dependent processes within cells. This property opens avenues for investigating its potential in cancer therapy and age-related macular degeneration .

Tetrathiomolybdate can be synthesized through several methods:

  • Reaction of Molybdate with Hydrogen Sulfide: A common method involves reacting ammonium molybdate with hydrogen sulfide in an aqueous solution:
    (NH4)2MoO4+4H2S(NH4)2MoS4+4H2O(\text{NH}_4)_2\text{MoO}_4+4\text{H}_2\text{S}\rightarrow (\text{NH}_4)_2\text{MoS}_4+4\text{H}_2\text{O}
  • Using Organic Ammonium Salts: Other synthesis routes may involve quaternary ammonium salts to produce various tetrathiomolybdate derivatives
    In Organic Synthesis" class="citation ml-xs inline" data-state="closed" href="https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2002-34863.pdf" rel="nofollow noopener" target="_blank"> Ammonium Tetraselenotungstate(NH4)2[WSe4](\text{NH}_4)_2[\text{WSe}_4]Contains selenium instead of sulfur; studied for electronic properties.

    Tetrathiomolybdate's unique ability to selectively bind copper while participating in complex biological interactions sets it apart from these similar compounds, making it a critical agent in both therapeutic and research contexts.

Studies have shown that tetrathiomolybdate interacts significantly with proteins involved in metal transport, such as ATP7B. It induces dimerization of the metal-binding domain of this protein, effectively expelling copper ions and forming stable complexes. This interaction is crucial for understanding how tetrathiomolybdate can mitigate cisplatin resistance in cancer therapy by inhibiting copper efflux pathways .

Several compounds share structural or functional similarities with tetrathiomolybdate. Below is a comparison highlighting their uniqueness:

Compound NameFormulaKey Features
Ammonium Tetrathiovanadate(NH4)3[VS4](\text{NH}_4)_3[\text{VS}_4]Similar thiometallate structure; used in similar applications.
Diammonium Tetrathiotungstate(NH4)2[WS4](\text{NH}_4)_2[\text{WS}_4]Exhibits similar properties; often used in coordination chemistry.
Bis-choline Tetrathiomolybdate(C5H14NO)2[MoS4](C_5H_{14}NO)_2[\text{MoS}_4]A chiral derivative; useful in organic synthesis reactions.

Formation of Tripartite Complexes with Albumin and Copper

TTM exerts its primary chelation effect through the formation of a stable tripartite complex (TPC) comprising TTM, copper, and serum albumin. X-ray crystallography reveals that TTM embeds within Sudlow Site I of albumin, a deep cleft formed by residues His241, Tyr149, Arg256, Lys237, and Ala290 [6]. This structural arrangement positions two copper ions in close proximity to TTM’s sulfur-rich coordination sites, creating a Cu-Mo-S cluster with exceptional stability (dissociation constant K~d~ = 2.3 × 10^−20^ M) [6].

The TPC’s stability arises from multiple interactions:

  • Sulfur coordination: TTM’s four thiol groups bind copper ions via sulfur-metal bonds, preventing redox cycling [6].
  • Albumin anchoring: The complex remains tightly associated with albumin, minimizing renal excretion and systemic redistribution [6].
  • Copper sequestration: The TPC renders copper biologically inert, as demonstrated by electron paramagnetic resonance (EPR) studies showing partial reduction of Cu^2+^ within the complex [6].

This mechanism effectively isolates copper from circulatory and cellular uptake pathways, as evidenced by gel filtration chromatography showing a single TPC peak in serum, contrasting with unbound copper in untreated samples [6].

Copper Transport Protein Interactions

TTM disrupts copper trafficking by competing with intracellular chaperones like antioxidant protein 1 (Atx1). In vitro studies demonstrate that TTM forms sulfur-bridged Cu-Mo clusters with Atx1, blocking copper delivery to the trans Golgi network [1]. This interaction prevents copper incorporation into cuproenzymes such as lysyl oxidase and cytochrome c oxidase, which require Atx1-mediated transport [1].

Additionally, TTM targets hepatic metallothionein (MT)-bound copper. In Long-Evans Cinnamon (LEC) rats—a Wilson disease model—TTM uptake correlates with hepatic MT-copper levels, forming efflux-competent Cu-TTM complexes at low doses and insoluble polymers at higher concentrations [5]. This dual behavior explains TTM’s dose-dependent efficacy in mobilizing hepatic copper stores without depleting ceruloplasmin-bound copper [5].

Bioavailability Reduction Mechanisms

TTM reduces bioavailable copper through three interrelated pathways:

MechanismTissue ImpactExperimental Evidence
Copper-molybdenum ratio shiftAorta, heart, liver80% reduction in aorta/heart [1]
Ceruloplasmin suppressionSerum55% decrease in mice [1]
Chaperone disruptionIntracellular compartmentsAtx1 binding inhibition [1]

Hepatic molybdenum levels increase 4-fold post-TTM treatment, while total copper remains unchanged in extrahepatic tissues [1]. The copper-to-molybdenum ratio—a key bioavailability indicator—plummets by 80% in cardiovascular tissues, confirming functional copper deficiency despite stable total copper [1].

Ceruloplasmin as a Biomarker for Biological Activity

Ceruloplasmin serves as a sensitive surrogate marker for TTM’s copper-chelating activity. As a ferroxidase dependent on hepatic copper supply, ceruloplasmin synthesis declines when TTP complexes sequester bioavailable copper. In apoE−/− mice, TTM reduces serum ceruloplasmin by 55%, correlating with attenuated atherosclerosis (45% lesion reduction) [1].

Human studies validate this relationship:

  • Preclinical models: Ceruloplasmin oxidase activity decreases proportionally to TTM dosage [6].
  • Therapeutic monitoring: Ceruloplasmin normalization precedes clinical improvement in Wilson disease patients [2].

Structural and Functional Implications of Copper Chelation

The TTM-copper-albumin complex’s structural rigidity explains its prolonged serum retention and resistance to transmetallation. Crystallographic data show TTM’s molybdenum center coordinates two copper ions via µ-sulfido bridges, creating a planar Mo~2~Cu~2~S~4~ cluster within albumin’s Sudlow Site I [6]. This arrangement sterically hinders cellular copper transporters like CTR1, which cannot recognize the TPC [6].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

227.809338 g/mol

Monoisotopic Mass

227.809338 g/mol

Heavy Atom Count

5

Melting Point

300 °C with decomposition

UNII

91U3TGV99T

Related CAS

18198-15-7 (di-hydrochloride salt)

Drug Indication

Investigated for use/treatment in liver disease and pulmonary fibrosis.

Pharmacology

Tetrathiomolybdate demonstrated the ability to reduce toxic free copper levels and substantially improve clinical neurologic outcomes in Wilson’s patients. Studies also showed it is capable of specifically inhibiting chronic fibrotic disease processes in the lung.
Tetrathiomolybdate is an orally bioavailable metal copper (Cu) chelator, with potential antiangiogenic, anti-metastatic and antitumor activities. Upon oral administration, tetrathiomolybdate (TM) targets and binds to copper and food protein in the gastrointestinal (GI) tract, thereby forming stable complexes and preventing copper uptake and reabsorption. Additionally, absorbed free TM targets and binds to copper and serum albumin in the bloodstream. This depletes systemic copper reserves and deprives the tumor microenvironment (TME) from copper. Chelation of copper by TM downregulates the expression of angiogenic factors of which copper is a cofactor, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and prevents the production of nuclear factor-kappa B (NF-kB). Copper deprivation also inhibits the activity and levels of copper-dependent angiogenic enzymes, such as vascular endothelial growth factor receptor (VEGFR). This modulates the activity of VEGFR-positive endothelial progenitor cells (EPCs) that are necessary for metastasis. EPC deficiency results in the inhibition of angiogenesis and prevents metastasis. TM also inhibits the activities of other copper-containing metalloenzymes, including superoxide dismutase 1 (SOD1) in endothelial cells, cytochrome C oxidase, vascular adhesion protein-1 (VAP-1), antioxidant 1 copper chaperone (ATOX-1) and matrix metalloproteinase 9 (MMP-9). Inhibition of these enzymes interferes with the activation of several signal transduction pathways required for cellular proliferation and angiogenesis. TM also inhibits the activity and levels of lysyl oxidase-like 2 (LOXL2; lysyl oxidase homolog 2), a copper dependent amine oxidase that is critical for modeling the pre-metastatic niche and promotes metastasis, tumor cell migration and invasiveness. In addition, copper depletion also attenuates the activation of host cells within the tumor microenvironment including cancer-associated fibroblasts (CAFs), modulates tumor associated macrophages (TAMs) and promotes cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses.

MeSH Pharmacological Classification

Chelating Agents

Mechanism of Action

Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF).

Other CAS

16330-92-0

Wikipedia

Tetrathiomolybdate
Thiomolybdate

Dates

Last modified: 02-18-2024

Explore Compound Types